molecular formula C18H22F3N3O5 B11077258 methyl 2-(diethylamino)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

methyl 2-(diethylamino)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

Cat. No.: B11077258
M. Wt: 417.4 g/mol
InChI Key: UKLWOKYZMMDCCT-UHFFFAOYSA-N
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Description

Methyl 2-(diethylamino)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Core Structure: : The compound contains an oxadiazine ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. The substituents on this ring contribute to its unique properties.

  • Functional Groups:

      Methyl Ester (CO2CH3): The carboxylate group (CO2CH3) is attached to the oxadiazine ring. It imparts acidity and reactivity.

      Diethylamino Group (N(C2H5)2): This amino group enhances solubility and can participate in various reactions.

      Trifluoromethyl Group (CF3): The trifluoromethyl group increases lipophilicity and influences chemical behavior.

      3,4-Dimethoxyphenyl Group: This aromatic ring contributes to the compound’s overall structure and reactivity.

Preparation Methods

The synthesis of this compound involves several steps

  • Oxadiazine Formation: : Start with a suitable precursor containing the oxadiazine core. Cyclization of the precursor under specific conditions (e.g., heating with a dehydrating agent) forms the oxadiazine ring.

  • Substitution Reactions: : Introduce the diethylamino, trifluoromethyl, and dimethoxyphenyl substituents. These can be achieved through nucleophilic substitution reactions using appropriate reagents.

  • Esterification: : Convert the carboxylic acid to the methyl ester using methanol and an acid catalyst.

Industrial Production: : While industrial-scale production details are proprietary, the compound is likely synthesized using efficient and scalable methods.

Chemical Reactions Analysis

    Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid.

    Reduction: Reduction of the oxadiazine ring or other functional groups may be possible.

    Substitution: The trifluoromethyl group can undergo substitution reactions.

    Major Products: Various derivatives with modified substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse functional groups.

    Materials Science: Explore its use in designing novel materials.

    Biological Studies: Assess its interactions with biological targets.

Mechanism of Action

    Targets: Investigate which cellular pathways or proteins it affects.

    Pathways: Understand how it modulates biological processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds: Include other oxadiazines, phenyl derivatives, and esters.

Properties

Molecular Formula

C18H22F3N3O5

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-(diethylamino)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate

InChI

InChI=1S/C18H22F3N3O5/c1-6-24(7-2)16-23-17(15(25)28-5,18(19,20)21)22-14(29-16)11-8-9-12(26-3)13(10-11)27-4/h8-10H,6-7H2,1-5H3

InChI Key

UKLWOKYZMMDCCT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(N=C(O1)C2=CC(=C(C=C2)OC)OC)(C(=O)OC)C(F)(F)F

Origin of Product

United States

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